N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- 1-(3-methylbenzyl)-4-nitro-1H-pyrazole
Uniqueness
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1005697-70-0 |
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Molecular Formula |
C15H15N3O2S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-12-4-2-5-13(10-12)11-18-8-7-14(16-18)17-22(19,20)15-6-3-9-21-15/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
CGVZKJJBYAHHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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